molecular formula C14H19N3O2 B2618603 1-(4-(Pyrazin-2-yloxy)piperidin-1-yl)pent-4-en-1-one CAS No. 1448072-12-5

1-(4-(Pyrazin-2-yloxy)piperidin-1-yl)pent-4-en-1-one

Cat. No.: B2618603
CAS No.: 1448072-12-5
M. Wt: 261.325
InChI Key: XIEFZEILXIIVBJ-UHFFFAOYSA-N
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Description

1-(4-(Pyrazin-2-yloxy)piperidin-1-yl)pent-4-en-1-one is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a pyrazine ring linked to a piperidine moiety through an ether bond, with an additional pent-4-en-1-one chain. The unique structure of this compound makes it a valuable candidate for various chemical and biological applications.

Preparation Methods

The synthesis of 1-(4-(Pyrazin-2-yloxy)piperidin-1-yl)pent-4-en-1-one typically involves the following steps:

    Formation of the Pyrazine Ether: The initial step involves the reaction of pyrazine-2-ol with a suitable piperidine derivative under basic conditions to form the pyrazine ether linkage.

    Addition of the Pent-4-en-1-one Chain:

Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(4-(Pyrazin-2-yloxy)piperidin-1-yl)pent-4-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen or the pyrazine ring, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-(Pyrazin-2-yloxy)piperidin-1-yl)pent-4-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of novel materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-(Pyrazin-2-yloxy)piperidin-1-yl)pent-4-en-1-one involves its interaction with specific molecular targets and pathways. The pyrazine ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine moiety may enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The exact molecular targets and pathways involved are still under investigation, with studies focusing on its effects on cellular signaling and metabolic pathways.

Comparison with Similar Compounds

1-(4-(Pyrazin-2-yloxy)piperidin-1-yl)pent-4-en-1-one can be compared with other similar compounds, such as:

    1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: This compound also features a piperidine moiety but differs in its overall structure and biological activity.

    Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound has a similar pyrazine-piperidine linkage but includes additional functional groups that alter its chemical and biological properties.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

1-(4-pyrazin-2-yloxypiperidin-1-yl)pent-4-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-2-3-4-14(18)17-9-5-12(6-10-17)19-13-11-15-7-8-16-13/h2,7-8,11-12H,1,3-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIEFZEILXIIVBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)N1CCC(CC1)OC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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